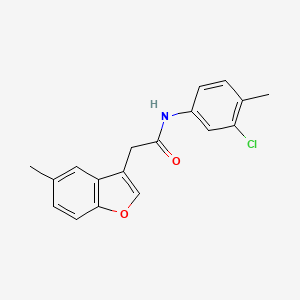![molecular formula C13H14ClN5O3S3 B11417999 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11417999.png)
5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-[5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-チアジアゾール-2-イル]-2-(プロピルスルホニル)ピリミジン-4-カルボキサミドは、ピリミジン、チアジアゾール、スルホニル官能基を組み合わせた複雑な有機化合物です。
2. 製法
合成経路と反応条件
5-クロロ-N-[5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-チアジアゾール-2-イル]-2-(プロピルスルホニル)ピリミジン-4-カルボキサミドの合成は、一般的に複数のステップを必要とします。
チアジアゾール環の形成: これは、適切なヒドラゾノイルハライドを、トリエチルアミンなどの塩基の存在下で、アルキルカルボチオエートまたはカルボチオアミドと反応させることで達成できます。
ピリミジン環の導入: 次に、チアジアゾール中間体を、適切なピリミジン前駆体と制御された条件下で反応させて、目的のピリミジン-チアジアゾールハイブリッド構造を形成します。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にスルファニル基とスルホニル基で酸化反応を起こし、スルホキシドとスルホンを形成する可能性があります。
還元: 還元反応は、分子内のニトロ基またはその他の還元可能な官能基を標的にすることができます。
置換: 求核置換反応と求電子置換反応は、ピリミジン環とチアジアゾール環のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロアルカン、スルホニルクロリド。
主な生成物
酸化: スルホキシドとスルホンの形成。
還元: アミンおよびその他の還元された誘導体の形成。
置換: さまざまな置換ピリミジンおよびチアジアゾール誘導体の形成。
4. 科学研究への応用
医薬品化学: 特定の酵素や受容体を標的とした新薬開発のためのリード化合物として役立つ可能性があります。
農薬: この化合物は、除草剤や殺虫剤の合成のための前駆体として使用できる可能性があります。
材料科学: そのユニークな構造は、特定の電子特性や光学特性を持つ新規材料の開発に役立つ可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of Prop-2-en-1-ylsulfanyl Group: This step typically involves the reaction of the thiadiazole intermediate with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine-4-carboxamide: The final step involves the coupling of the thiadiazole intermediate with 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used to study the interactions of thiadiazole and pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、酵素活性の阻害、受容体の作動薬または拮抗薬、およびシグナル伝達経路の調節が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 5-クロロ-3-フェニル-N’-((2-フェニル-1H-インドール-3-イル)メチレン)-1H-インドール-2-カルボヒドラジド
- 3-((5-クロロ-2-フェニル-1H-インドール-3-イミノ)メチル)キノリン-2(1H)-チオン
独自性
5-クロロ-N-[5-(プロプ-2-エン-1-イルスルファニル)-1,3,4-チアジアゾール-2-イル]-2-(プロピルスルホニル)ピリミジン-4-カルボキサミドの独自性は、その官能基の組み合わせにあります。これは、他の類似の化合物と比較して、異なる化学反応性と生物活性を付与する可能性があります。これは、さまざまな科学分野におけるさらなる研究開発のための貴重な候補となっています。
類似化合物との比較
Similar Compounds
- 4-Fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
5-Chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is unique due to its combination of a thiadiazole ring with a pyrimidine carboxamide moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are distinct from similar compounds.
特性
分子式 |
C13H14ClN5O3S3 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H14ClN5O3S3/c1-3-5-23-13-19-18-11(24-13)17-10(20)9-8(14)7-15-12(16-9)25(21,22)6-4-2/h3,7H,1,4-6H2,2H3,(H,17,18,20) |
InChIキー |
SWEKKBOIEDNSMG-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417919.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylethyl)propanamide](/img/structure/B11417921.png)
![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11417922.png)

![7-(2-chlorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417945.png)



![5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11417980.png)


![3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418007.png)
![3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418010.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418018.png)
